molecular formula C19H23N3O4S B2819432 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034358-07-9

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2819432
CAS No.: 2034358-07-9
M. Wt: 389.47
InChI Key: AYXGFWLRDCIWJI-UHFFFAOYSA-N
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Description

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that features a combination of several functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents such as hydrogen peroxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The azetidine and tetrahydropyran rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-imidazol-2-yl)sulfonyl derivatives: These compounds share the imidazole-sulfonyl moiety and exhibit similar biological activities.

    Azetidine derivatives: Compounds with the azetidine ring are known for their antimicrobial and anticancer properties.

    Tetrahydropyran derivatives: These compounds are used in pharmaceuticals and materials science due to their stability and unique properties.

Uniqueness

The uniqueness of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone lies in its combination of functional groups, which confer a unique set of chemical and biological properties

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-21-10-9-20-18(21)27(24,25)16-13-22(14-16)17(23)19(7-11-26-12-8-19)15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGFWLRDCIWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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